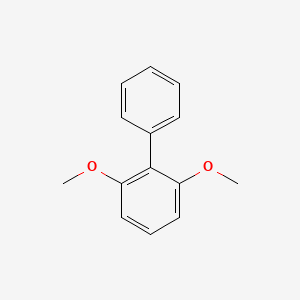

2,6-Dimethoxybiphenyl

Description

Historical Trajectory and Evolution of Biphenyl (B1667301) Derivatives in Catalysis

The chemistry of biphenyl derivatives dates back over a century and a half, with early synthetic methods such as the Wurtz-Fittig reaction providing the initial means for their creation. rsc.org A significant milestone was the Ullmann reaction, discovered in 1904, which involved heating iodobenzene (B50100) with copper powder to form biphenyl and became a widely used method for synthesizing complex biphenyl derivatives. arabjchem.org

The true potential of biphenyls in catalysis, however, was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Kumada, Negishi, Stille, and especially the Suzuki-Miyaura cross-coupling reactions revolutionized the formation of carbon-carbon bonds. rsc.org These reactions, often catalyzed by palladium, created a pressing need for sophisticated ligands that could stabilize the metal catalyst, modulate its reactivity, and control the selectivity of the transformation. This demand spurred the development of biaryl-based ligands, as their rigid scaffold was recognized as an ideal platform for creating sterically demanding and electron-rich environments around the metal center. This evolution led directly to the design of advanced phosphine (B1218219) ligands, where the biphenyl moiety serves as the central structural element. researchgate.net

Significance of the 2,6-Dimethoxybiphenyl Moiety in Contemporary Ligand Design

The this compound moiety is a cornerstone of modern ligand design due to its distinct combination of steric and electronic properties. When incorporated into phosphine ligands, this scaffold imparts characteristics that are crucial for high-performance catalysis.

A prominent class of ligands based on this scaffold is the Buchwald-type biaryl phosphines, such as the widely used SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). ottokemi.comchemicalbook.com The significance of the this compound core in these ligands can be attributed to several factors:

Enhanced Electron-Donating Ability : The methoxy (B1213986) groups at the 2' and 6' positions are electron-donating, which increases the electron density on the phosphine atom. This electron-rich nature makes the ligand a stronger donor to the metal center (e.g., palladium), which can enhance the rate of key steps in the catalytic cycle, such as oxidative addition. ottokemi.comsmolecule.com

Steric Hindrance : The dicyclohexylphosphino group, combined with the biphenyl backbone, provides significant steric bulk. cymitquimica.com This steric hindrance can influence the coordination geometry around the metal, promoting reductive elimination—the final step in many cross-coupling reactions—and preventing the formation of undesired side products. cymitquimica.com

Axial Chirality : In derivatives like (S)-MeO-BIPHEP, where two diphenylphosphino groups are attached at the 2 and 2' positions of a 6,6'-dimethoxybiphenyl backbone, the restricted rotation around the biphenyl C-C bond creates a stable, chiral structure. scbt.comcymitquimica.com This axial chirality is fundamental to asymmetric catalysis, enabling the synthesis of specific enantiomers of a chiral molecule. scbt.com The methoxy groups play a crucial role in locking the conformation and influencing the chiral environment. cymitquimica.com

Stability and Solubility : The methoxy groups can also improve the solubility and stability of the ligand and its metal complexes. cymitquimica.comcymitquimica.com SPhos, for instance, is noted for being an air-stable phosphine ligand, which is a practical advantage in a laboratory setting. chemicalbook.comsmolecule.com

These combined features make ligands derived from this compound highly effective in stabilizing catalytic intermediates and facilitating challenging chemical transformations with high efficiency and selectivity. cymitquimica.com

Overview of Key Academic Research Trajectories for the Compound and its Derivatives

Research involving this compound derivatives is primarily focused on their application as ligands in transition-metal catalysis. The development of SPhos by the Buchwald group marked a significant advancement, providing a robust ligand for a variety of palladium-catalyzed cross-coupling reactions. chemicalbook.com Academic research has extensively documented its utility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net

Key research applications include:

Suzuki-Miyaura Coupling : Derivatives like SPhos are highly effective ligands for the Suzuki-Miyaura reaction, particularly for coupling challenging substrates such as unreactive aryl chlorides with boronic acids. ottokemi.comsmolecule.comresearchgate.net

Buchwald-Hartwig Amination : This ligand class is also used in C-N bond-forming reactions, allowing for the synthesis of complex aryl amines from aryl halides. catsyn.com

Asymmetric Catalysis : Chiral ligands based on the 6,6'-dimethoxybiphenyl backbone, such as MeO-BIPHEP, are pivotal in asymmetric synthesis, where they are used to produce chiral molecules with high enantioselectivity. scbt.comcymitquimica.com

The tables below summarize key data on the application and properties of notable ligands derived from the this compound scaffold.

| Reaction Type | Substrate Example | Key Advantage of SPhos | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl chlorides and boronic acids | High reactivity for challenging substrates. ottokemi.comsmolecule.com | ottokemi.comsmolecule.comresearchgate.net |

| Buchwald-Hartwig Amination | Aryl halides and amines | Efficient C-N bond formation. catsyn.com | catsyn.com |

| Hydrocarbonylation | Alkenes | Conversion of alkenes to aldehydes or ketones. smolecule.com | smolecule.com |

| [4+2] Cycloaddition | Various dienes and dienophiles | Facilitates cycloaddition reactions. catsyn.com | catsyn.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethoxy-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZBRKLFMRHHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358758 | |

| Record name | 2,6-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-86-0 | |

| Record name | 2,6-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethoxybiphenyl and Its Functionalized Derivatives

General Strategies for Biphenyl (B1667301) Core Formation

The creation of the biphenyl backbone is the initial and critical phase in the synthesis of 2,6-dimethoxybiphenyl and its analogs. Various cross-coupling reactions have been developed to efficiently forge the carbon-carbon bond between two aryl rings.

Palladium-Catalyzed Coupling Reactions for Biphenyl Precursors

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for the construction of biaryl systems. The Suzuki-Miyaura coupling reaction is a widely employed method for this purpose. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of precursors to this compound, a common approach involves the reaction of a suitably substituted boronic acid derivative with a halogenated aromatic compound under palladium catalysis. The efficiency and success of the Suzuki-Miyaura coupling are often dependent on the choice of ligands, solvents, and bases. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity of the palladium center, enabling the coupling of even challenging substrates like aryl chlorides. wikipedia.orgsigmaaldrich.com

A general representation of a Suzuki-Miyaura coupling for biphenyl synthesis is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (e.g., 2-bromochlorobenzene) | Aryl Boronic Acid (e.g., 2,6-dimethoxyphenylboronic acid) | Palladium Catalyst (e.g., Pd(OAc)2) | Base (e.g., K3PO4) | Biphenyl Derivative |

Alternative Cross-Coupling Approaches to the Biphenyl System

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be utilized for the synthesis of the biphenyl core. The Negishi coupling, which employs an organozinc reagent as the nucleophile, and the Kumada-Corriu coupling, which utilizes a Grignard reagent, are viable alternatives. chemicalbook.comnih.gov These reactions also typically rely on a palladium or nickel catalyst to facilitate the carbon-carbon bond formation. The choice of a specific cross-coupling method often depends on the availability of starting materials, functional group tolerance, and the desired reactivity. For example, organozinc reagents in Negishi couplings can sometimes offer higher reactivity and tolerance to a broader range of functional groups compared to organoboron compounds.

In some synthetic routes, a lithiation-coupling sequence provides an alternative to palladium-catalyzed methods for constructing the biphenyl backbone. This can involve the lithiation of an aromatic compound, such as 1,3-dimethoxybenzene (B93181), followed by a coupling reaction with a suitable aryl halide.

Regioselective Introduction and Manipulation of Methoxy (B1213986) Substituents

The presence and positioning of the methoxy groups are crucial for the electronic properties and steric environment of this compound and its derivatives. Therefore, their regioselective introduction is a key synthetic consideration.

Methods for ortho-Dimethoxy Functionalization

The introduction of two methoxy groups at the ortho positions of one of the phenyl rings is a defining feature of the target molecule. This is typically achieved by starting with a precursor that already contains the desired 1,3-dimethoxy substitution pattern, such as 1,3-dimethoxybenzene. chemicalbook.com Subsequent reactions, such as lithiation or cross-coupling, are then performed to build the biphenyl structure while retaining the ortho-dimethoxy arrangement.

Manipulation of these methoxy groups is also possible. For instance, demethylation can be performed to yield the corresponding dihydroxybiphenyl, which can then be re-alkylated with different alkyl groups if desired. However, for the synthesis of this compound itself, the focus remains on preserving the methoxy substituents throughout the synthetic sequence. The steric hindrance provided by the two ortho-methoxy groups plays a significant role in influencing the conformation of the biphenyl system and the properties of its derivatives. researchgate.net

Targeted Synthesis of Phosphine-Substituted this compound Ligands

A major application of the this compound scaffold is in the synthesis of highly effective phosphine ligands for cross-coupling catalysis. The introduction of a phosphine group at a specific position on the biphenyl backbone is the final key step in creating these valuable compounds.

Synthesis of 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, commonly known as SPhos, is a prominent example of a Buchwald biaryl phosphine ligand. chemicalbook.comsigmaaldrich.com Its synthesis demonstrates a modular approach that combines the strategies discussed above.

A common synthetic route to SPhos involves the following key steps:

Formation of the Biphenyl Core : The synthesis often starts with the construction of the 2-bromo-2′,6′-dimethoxybiphenyl intermediate. This can be achieved through a lithiation-coupling sequence where 1,3-dimethoxybenzene is first lithiated and then coupled with 2-bromochlorobenzene.

Introduction of the Phosphine Group : The crucial phosphine moiety is introduced via a second lithiation followed by phosphination. The 2-bromo-2′,6′-dimethoxybiphenyl intermediate is treated with a strong base like n-butyllithium to generate a lithium-biphenyl species. This nucleophilic intermediate is then reacted with chlorodicyclohexylphosphine (B95532) to introduce the dicyclohexylphosphino group at the 2-position of the biphenyl ring. chemicalbook.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1,3-Dimethoxybenzene | 1. n-Butyllithium 2. 2-Bromochlorobenzene | 2-Bromo-2′,6′-dimethoxybiphenyl |

| 2 | 2-Bromo-2′,6′-dimethoxybiphenyl | 1. n-Butyllithium 2. Chlorodicyclohexylphosphine | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) |

This synthetic sequence allows for the efficient and targeted synthesis of SPhos, a highly valuable ligand in palladium-catalyzed cross-coupling reactions due to its steric bulk and electron-rich nature, which promote high catalytic activity. smolecule.comnbinno.comnbinno.com

Synthesis of 2′-(Dimethylphosphine)-2,6-dimethoxy-1,1′-biphenyl (MeSPhos)

The synthesis typically begins with 1,3-dimethoxybenzene. This starting material undergoes a directed ortho-lithiation reaction using an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryl lithium intermediate is then coupled with a suitable partner, such as 2-bromochlorobenzene, to form the core 2',6'-dimethoxybiphenyl structure.

Following the formation of the biphenyl backbone, a second lithiation is performed. This step is directed to the position ortho to the existing phenyl ring. The resulting lithiated biphenyl is then treated with the appropriate chlorophosphine. For the synthesis of MeSPhos, this would be chlorodimethylphosphine (B1581527) (Me₂PCl). The reaction quenches the organolithium species and introduces the dimethylphosphine (B1204785) group at the 2'-position, yielding the final MeSPhos ligand. This modular approach allows for the synthesis of a wide variety of phosphine ligands by simply changing the chlorophosphine reagent in the final step.

Preparation of Bis(phosphine) Derivatives Featuring 6,6′-Dimethoxybiphenyl (e.g., MeO-BIPHEP)

MeO-BIPHEP, or (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), is a privileged C₂-symmetric atropisomeric diphosphine ligand used extensively in asymmetric catalysis. Its synthesis is a cornerstone of chiral ligand preparation and often involves a multi-step sequence that constructs the chiral biaryl backbone.

A classical and effective approach employs an ortho-lithiation/iodination sequence followed by an Ullmann coupling reaction. The key steps of this synthesis are outlined below:

Ortho-Lithiation and Iodination : The synthesis often starts from a precursor like (m-methoxyphenyl)diphenylphosphine oxide. This compound is subjected to directed ortho-lithiation, where a strong base deprotonates the position ortho to the phosphine oxide group. This directing group ability is crucial for regioselectivity. The resulting organolithium species is then quenched with an iodine source to yield the corresponding ortho-iodinated phosphine oxide.

Ullmann Coupling : The crucial C-C bond that forms the biphenyl backbone is created via an Ullmann reaction. The ortho-iodinated phosphine oxide intermediate is subjected to copper-mediated coupling, which dimerizes the molecule to provide the racemic 6,6′-dimethoxybiphenyl-2,2′-diyl-bis(phosphine oxide).

Reduction : The final step is the reduction of the phosphine oxide groups to the desired phosphines. This is typically achieved using a reducing agent like trichlorosilane, yielding racemic MeO-BIPHEP.

For applications in asymmetric catalysis, the enantiomerically pure ligand is required. This is achieved either by resolving the racemic mixture of the final product or an intermediate, or through an asymmetric synthesis strategy. Improved synthetic routes have been developed to provide the enantiomerically pure diphosphines more directly.

| Reaction Step | Key Reagents | Purpose |

| Ortho-Lithiation | n-BuLi or s-BuLi | Regioselective deprotonation ortho to a directing group. |

| Iodination | I₂ | Trapping of the aryl lithium species to form an aryl iodide. |

| Ullmann Coupling | Copper powder or Cu(I) salts | Dimerization of the aryl iodide to form the biaryl linkage. |

| Reduction | HSiCl₃, Et₃N | Reduction of the phosphine oxide to the tertiary phosphine. |

Advanced Methodologies for Biarylphosphine Ligand Preparation (e.g., use of Grignard reagents and catalytic copper)

Modern advancements in synthetic methodology have led to more efficient, safer, and economical routes for preparing biarylphosphine ligands. A significant improvement involves the use of Grignard reagents in conjunction with catalytic amounts of copper, which circumvents the need for pyrophoric reagents like tert-butyllithium (B1211817) (t-BuLi) and stoichiometric copper halides. nih.gov

This advanced method has been successfully applied to the synthesis of bulky biarylphosphine ligands such as BrettPhos and RockPhos. The process typically involves the formation of an arylmagnesium halide (Grignard reagent) from an appropriate aryl halide. This organometallic species is then used in a copper-catalyzed cross-coupling reaction to either form the biaryl C-C bond or to introduce the phosphine group. nih.gov

The key advantages of this methodology include:

Enhanced Safety : It avoids the use of large quantities of pyrophoric t-BuLi, which requires stringent handling procedures. nih.gov

Improved Economy : The use of catalytic amounts of copper is more cost-effective than stoichiometric quantities. nih.gov

Higher Yields : These optimized conditions often lead to higher isolated yields of the desired ligand. nih.gov

Milder Conditions : The reactions can often be performed under less harsh conditions and with shorter reaction times compared to traditional methods. nih.gov

This approach represents a significant step forward in the practical synthesis of valuable phosphine ligands, making them more accessible for both academic research and industrial applications. nih.gov

Synthesis of Other Key this compound Derivatives for Research Applications

Beyond phosphine ligands, other derivatives of the this compound scaffold serve as important intermediates and building blocks in organic synthesis. A prime example is 2,2′-Dimethoxy-6-formylbiphenyl , a versatile intermediate used in the synthesis of complex natural products.

A well-documented synthesis of this aldehyde involves an oxazoline-mediated strategy. orgsyn.org This method provides a robust route to unsymmetrically substituted biphenyls.

The synthesis can be summarized in the following key transformations:

Grignard Reagent Formation : A Grignard reagent is prepared from 2-bromoanisole (B166433) and magnesium turnings in an ethereal solvent. orgsyn.org

Coupling with an Oxazoline (B21484) : The Grignard reagent is then reacted with an oxazoline derivative, specifically 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline. The oxazoline group directs the nucleophilic attack of the Grignard reagent to the ortho position, displacing the methoxy group and forming the 2,2'-dimethoxy-6-(4'',4''-dimethyloxazolinyl)biphenyl intermediate. orgsyn.org

Conversion to the Aldehyde : The oxazoline moiety serves as a masked aldehyde. It is first quaternized using methyl trifluoromethanesulfonate. The resulting salt is then reduced with sodium borohydride (B1222165) to an oxazolidine, which is subsequently hydrolyzed under acidic conditions (e.g., with oxalic acid) to unmask the formyl group, yielding 2,2′-Dimethoxy-6-formylbiphenyl. orgsyn.org

This synthetic sequence highlights the utility of directing groups and masked functionalities in the regioselective construction of complex biphenyl derivatives for further elaboration in chemical research. orgsyn.org

Ligand Design Principles Featuring the 2,6 Dimethoxybiphenyl Moiety

Rational Design Strategies for Biarylphosphine Ligands

The rational design of biarylphosphine ligands featuring the 2,6-dimethoxybiphenyl scaffold, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), is centered on creating highly active, monoligated palladium(0) complexes. researchgate.netacs.org A key principle is to use a sterically demanding biaryl backbone to discourage the formation of inactive bis-ligated palladium species. researchgate.net The design positions the second aryl ring (the one without the phosphine (B1218219) group) in the first coordination sphere of the metal center, effectively preventing the binding of a second phosphine ligand. researchgate.net This strategy promotes the generation of the catalytically active monoligated (L1)Pd species, which is crucial for challenging transformations, including those involving deactivated substrates like aryl chlorides. researchgate.net

The development of these ligands, often referred to as Buchwald-type ligands, has been guided by extensive mechanistic studies to elucidate structure-reactivity relationships. researchgate.net The goal is to create a ligand that not only generates a highly reactive catalyst but also stabilizes the unsaturated metal center throughout the catalytic cycle. researchgate.netacs.org The modular synthesis of these ligands, which often involves Suzuki or Stille coupling to form the biphenyl (B1667301) core followed by phosphination, allows for systematic tuning of their properties. smolecule.com This modularity is a critical aspect of their rational design, enabling the creation of a library of ligands with varied steric and electronic profiles tailored for specific catalytic applications. smolecule.com

Steric Modulation and Conformational Constraints Imposed by the this compound Scaffold

The this compound scaffold imposes significant and well-defined steric and conformational constraints that are fundamental to its success in ligand design. The presence of substituents at the 2- and 6-positions of the second phenyl ring creates substantial steric bulk. researchgate.netcymitquimica.com This steric pressure is a primary factor in promoting the formation of reactive monoligated palladium complexes by physically blocking the approach of a second ligand to the metal center. researchgate.net

The table below summarizes the steric parameters for selected biarylphosphine ligands, illustrating the influence of the scaffold.

| Ligand | Phosphine Substituent | Key Steric Feature | Source |

| SPhos | Dicyclohexyl | Bulky cyclohexyl groups and 2',6'-dimethoxybiphenyl backbone contribute to significant steric hindrance. | researchgate.netcymitquimica.com |

| MeO-BIPHEP | Diphenyl | Methoxy (B1213986) groups on the biphenyl core enhance steric flexibility and stabilize axial chirality. | smolecule.com |

| (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) | Diphenyl | Pronounced steric hindrance due to the combination of diphenylphosphine (B32561) groups and the 6,6'-dimethoxybiphenyl structure. | scbt.com |

Electronic Tuning and Donor Characteristics Influenced by Methoxy Groups and Phosphine Substituents

The electronic properties of biarylphosphine ligands are critical to their function, and the this compound scaffold offers a powerful tool for electronic tuning. The methoxy groups at the 2' and 6' positions are electron-donating groups. researchgate.net This property increases the electron density on the biaryl system, which in turn enhances the electron-donating character (basicity) of the phosphine ligand. researchgate.net Ligands like SPhos are therefore considered electron-rich, a property that helps stabilize the metal center in the catalytic complex. chemicalbook.comcymitquimica.com

The nature of the substituents on the phosphorus atom itself—typically alkyl or aryl groups—also profoundly impacts the ligand's donor characteristics. Dialkylbiaryl phosphines, such as those with cyclohexyl groups, are generally stronger donors than their diarylphosphine counterparts. researchgate.net The combination of the electron-donating methoxy groups on the biphenyl backbone and bulky alkyl groups on the phosphorus atom results in a highly basic ligand that can effectively activate the metal center for catalysis. researchgate.netcymitquimica.com

Hammett studies have provided quantitative insights into how these electronic effects influence catalytic steps. For example, research on Pd(II) amido complexes supported by SPhos and its analogues demonstrated that increased electron donation from the "lower" aryl ring (the one with the methoxy groups) is key to the stability of the complex with respect to reductive elimination. researchgate.netacs.org This ability to fine-tune the electronic environment of the metal center is essential for optimizing catalyst performance for specific substrates and reaction types. researchgate.netscbt.comacs.org

The table below presents research findings on the electronic influence of the this compound moiety.

| Ligand/System | Research Finding | Catalytic Implication | Source |

| SPhos | An electron-rich biaryl phosphine ligand. | Enhances the reactivity of palladium catalysis in cross-coupling reactions. | chemicalbook.com |

| SPhos and Analogues | Hammett study showed that electron donation from the dimethoxy-substituted aryl group is key to the stability of the Pd(II) amido complex. | Modulates the rate of reductive elimination, a key step in C-N bond formation. | researchgate.netacs.org |

| MeO-BIPHEP | Methoxy substituents provide electronic tunability. | Allows for optimization of enantioselectivity in Ru- and Rh-catalyzed reactions. | smolecule.com |

Pseudobidentate Binding Modes and Their Catalytic Implications

A defining characteristic of ligands built on the this compound scaffold is their ability to engage in pseudobidentate binding. researchgate.net While the ligand formally coordinates to the metal center through the phosphorus atom (a monodentate interaction), the π-system of the dimethoxy-substituted aryl ring can form a secondary, non-covalent interaction with the metal center. researchgate.netacs.org This Pd-arene interaction allows the ligand to behave in a "pseudobidentate" fashion, effectively chelating the metal without a formal second donor atom. researchgate.netacs.org

This additional stabilization is critically important for the catalytic cycle. It helps to stabilize the highly reactive, unsaturated monoligated palladium species that is desired for catalysis. researchgate.netacs.org By occupying a coordination site through this weak interaction, the ligand framework protects the metal center from decomposition pathways or the formation of less reactive, off-cycle species. researchgate.net DFT calculations have supported the significance of this pseudobidentate coordination, showing that it provides additional stabilization to the active catalyst. acs.org The ability of the this compound moiety to provide both immense steric bulk and this unique electronic stabilization through pseudobidentate coordination is a primary reason for its widespread success in the design of high-performance catalysts. researchgate.netacs.org

Applications in Transition Metal Catalyzed Reactions Utilizing 2,6 Dimethoxybiphenyl Derived Ligands

Palladium-Catalyzed Transformations

The versatility of 2,6-dimethoxybiphenyl-derived ligands is most evident in their widespread application in palladium-catalyzed reactions for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, has been significantly advanced by the use of ligands derived from this compound. wikipedia.org These ligands have enabled the coupling of previously challenging substrates under mild conditions.

The cross-coupling of aryl chlorides, which are often preferred starting materials due to their lower cost and wider availability compared to bromides and iodides, has historically been a challenge, particularly for deactivated (electron-rich) substrates. Palladium catalysts supported by this compound-derived ligands, such as SPhos, have shown remarkable activity in these transformations. acs.orgnih.gov These catalysts can effectively couple a wide range of unactivated and deactivated aryl chlorides, as well as various heteroaryl chlorides, often at room temperature and with low catalyst loadings. acs.orgnih.gov For instance, the SPhos-based catalyst system has been shown to be highly efficient for the coupling of unactivated aryl chlorides and bromides at catalyst loadings as low as 0.0005 mol% Pd. nih.gov The presence of aminopyridine or aminopyrimidine groups, which can often inhibit catalytic activity, is well-tolerated when SPhos is employed as the ligand. nih.gov

| Aryl/Hetaryl Chloride | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | acs.org |

| 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 97 | acs.org |

| 4-Amino-2-chloropyridine | Phenylboronic acid | 4-Amino-2-phenylpyridine | 95 | nih.govscispace.com |

| 2-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 2-(N,N-Dimethylamino)-4'-methoxybiphenyl | 96 | acs.org |

| 3-Chlorobenzonitrile | 2-Methylphenylboronic acid | 3-Cyano-2'-methylbiphenyl | 94 | rsc.org |

Potassium aryltrifluoroborates and organoboronic acid esters have gained prominence as stable and versatile coupling partners in Suzuki-Miyaura reactions. nih.govresearchgate.net Ligands derived from this compound have proven effective in facilitating the coupling of these boron species. The use of SPhos has been shown to be beneficial in the coupling of potassium aryltrifluoroborates with benzylic halides, although in some cases, other ligands may be more suitable. nih.gov In the coupling of arylpinacolboronate esters with α-amino acid derivatives, the SPhos ligand is particularly effective at suppressing racemization, a common side reaction. acs.orgnih.govresearchgate.net Furthermore, SPhos-based catalysts have been successfully employed in the coupling of unstable boronic acids, such as polyfluorophenyl and 2-heteroaryl boronic acids, by enabling the reaction to proceed at lower temperatures where decomposition of the boronic acid is minimized. acs.org

| Electrophile | Boron Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl chloride | Potassium phenyltrifluoroborate | Diphenylmethane | Moderate Conversion | nih.gov |

| N-Boc-4-iodophenylglycine methyl ester | 4-Methoxyphenylboronic acid pinacol (B44631) ester | N-Boc-(4'-methoxybiphenyl-4-yl)glycine methyl ester | 85 | acs.org |

| 2-Bromobenzonitrile | Potassium 2,6-difluorophenyltrifluoroborate | 2-Cyano-2',6'-difluorobiphenyl | 95 | acs.org |

| 1-Bromo-4-fluorobenzene | Potassium 2-furanyltrifluoroborate | 2-(4-Fluorophenyl)furan | 98 | acs.org |

The synthesis of biaryls with multiple substituents at the ortho positions represents a significant challenge due to severe steric hindrance. researchgate.netorganic-chemistry.org The bulky nature of this compound-derived ligands like SPhos is instrumental in overcoming this challenge. acs.orgnih.gov These ligands facilitate the formation of a monoligated palladium(0) species, which is believed to be the active catalyst, allowing for the efficient coupling of sterically demanding substrates. acs.org The use of SPhos has enabled the synthesis of various tri- and tetra-ortho-substituted biaryls in high yields, a task that is often difficult with less bulky ligands. acs.orgnih.govacs.org

| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethylbromobenzene | 2-Methylphenylboronic acid | 2,2',4,6-Tetramethylbiphenyl | 94 | acs.org |

| 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 2,2',6,6'-Tetramethylbiphenyl | 87 | acs.org |

| 2-Bromo-1,3,5-triisopropylbenzene | 2-Methylphenylboronic acid | 2',4',6'-Triisopropyl-2-methyl-1,1'-biphenyl | 90 | rsc.org |

| 2-Chloro-N,N-dimethylaniline | 2,6-Dimethylphenylboronic acid | 2-(N,N-Dimethylamino)-2',6'-dimethylbiphenyl | 92 | acs.org |

Maintaining stereochemical integrity is a critical aspect of many organic syntheses, particularly in the preparation of chiral molecules like non-natural amino acids. In the context of Suzuki-Miyaura couplings, α-amino acid derivatives are prone to racemization. Research has shown that the use of Pd(OAc)₂ with the SPhos ligand can effectively suppress this undesired racemization when coupling arylpinacolboronate esters with derivatives of α-amino acids such as phenylglycine, tyrosine, and tryptophan. acs.orgnih.govresearchgate.net This methodology provides a valuable route to biaryl amino acids, which are important building blocks in medicinal chemistry. acs.org

Furthermore, a sulfonated, enantiopure version of SPhos (sSPhos) has been developed and utilized for the atroposelective Suzuki-Miyaura coupling to synthesize axially chiral biphenols. acs.org This approach, which relies on the chirality of the ligand's atropisomeric axis, has enabled the synthesis of highly enantioenriched 2,2'-biphenols through a double Suzuki-Miyaura coupling on dibromophenols, achieving excellent levels of enantioselectivity (up to 98% ee). acs.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. nih.govnumberanalytics.com Ligands derived from this compound, such as SPhos, have been shown to be effective in these reactions, promoting the coupling of a wide array of aryl halides and pseudohalides with various primary and secondary amines. nih.govsigmaaldrich.com The high activity of SPhos-based catalysts allows for the amination of challenging substrates, including electron-rich aryl chlorides and sterically hindered amines, often under milder conditions than those required with other ligand systems. sigmaaldrich.com The versatility of this catalytic system makes it a valuable tool for the synthesis of anilines and other N-aryl compounds that are prevalent in pharmaceuticals and materials science. nih.govwiley.com

| Aryl Halide | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 98 | sigmaaldrich.com |

| 2-Chlorotoluene | Morpholine | 4-(o-tolyl)morpholine | 96 | sigmaaldrich.com |

| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | N-(3,5-Dimethylphenyl)-n-hexylamine | 99 | sigmaaldrich.com |

| 4-Bromoanisole | Indole | 1-(4-Methoxyphenyl)-1H-indole | 95 | sigmaaldrich.com |

| 3-Bromothiophene | Aniline | N-Phenylthiophen-3-amine | 71 | acs.org |

Kumada-Corriu Cross-Coupling Reactions

Ligands incorporating the this compound framework, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), have shown significant utility in Kumada-Corriu cross-coupling reactions. alfa-chemistry.comchemicalbook.comlookchem.com These reactions, which couple Grignard reagents with organic halides, benefit from the steric bulk and electron-rich nature of these phosphine (B1218219) ligands. chemicalbook.com This combination enhances the catalytic activity of palladium, enabling the coupling of challenging substrates, including aryl chlorides, which are often less reactive than their bromide or iodide counterparts. smolecule.com The pioneering work in this area demonstrated that these catalyst systems can achieve high yields in the synthesis of sterically hindered biaryls. rsc.org

Borylation of Aryl Halides

The palladium-catalyzed borylation of aryl halides is a powerful method for the synthesis of arylboronates, which are versatile intermediates in organic synthesis. Ligands based on the this compound structure have proven to be highly effective in this transformation. alfa-chemistry.comchemicalbook.com

Specifically, the SPhos ligand, in combination with a palladium precursor like Pd(dba)₂, has been successfully employed for the C-Cl borylation of aryl chlorides, even those containing two ortho-fluorine substituents. d-nb.infonih.gov This is a particularly challenging transformation as traditional methods often require stoichiometric bases, which can lead to the decomposition of the sensitive polyfluorinated aryl boronate products. d-nb.infonih.gov The use of the SPhos-ligated palladium catalyst allows the reaction to proceed under base-free conditions, thus preserving the integrity of the desired products. d-nb.infonih.gov

Table 1: Palladium-Catalyzed Borylation of Fluorinated Aryl Chlorides with SPhos

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 2-Chloro-1,3-difluorobenzene | 2-(1,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 99 (NMR) |

| 2 | 1-Chloro-2,6-difluorobenzene | 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >99 (NMR) |

| 3 | 1-Chloro-2,4,6-trifluorobenzene | 2-(2,4,6-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >99 (NMR) |

Data sourced from a study on base-free Pd-catalyzed C-Cl borylation. d-nb.info

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. Ligands derived from this compound have played a role in advancing these methodologies. For instance, palladium-catalyzed intramolecular C-H amination reactions have been developed to synthesize carbazoles. researchgate.netorganic-chemistry.org In these reactions, a palladium catalyst, often in the presence of an oxidant like Cu(OAc)₂, facilitates the tandem directed C-H functionalization and amide arylation. researchgate.netorganic-chemistry.org The steric and electronic properties of ligands can influence the efficiency and scope of such transformations.

Furthermore, palladium-catalyzed C-H arylation has been applied to complex scaffolds like porphyrins. acs.org While specific examples directly utilizing this compound-derived ligands in all C-H functionalization contexts are still expanding, the principles established with related bulky phosphine ligands suggest their potential in this rapidly evolving field. nih.gov

Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of this compound-derived ligands extends to a variety of other palladium-catalyzed reactions.

Reductive Heck Reaction: Chiral ligands based on the 6,6'-dimethoxybiphenyl-2,2'-diyl backbone have been successfully applied in the synthesis of 3-substituted indanones via the reductive Heck reaction of chalcones with various amines. sigmaaldrich.comsigmaaldrich.com

Tsuji-Trost Cyclizations: The same class of chiral ligands has also proven effective in palladium-catalyzed Tsuji-Trost cyclizations of aldehydes, leading to the formation of vinylcyclopentane (B1346689) derivatives. sigmaaldrich.com The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. pku.edu.cnresearchgate.netmdpi.com The stereochemical outcome of these reactions can often be controlled by the choice of a suitable chiral ligand.

Nickel-Catalyzed Transformations

While palladium has been the dominant metal for many cross-coupling reactions, nickel catalysis has gained significant traction due to its lower cost and unique reactivity. Ligands based on this compound have also found important applications in this area.

Nonalternating Ethylene (B1197577)–Carbon Monoxide Copolymerization

A significant breakthrough in polymer chemistry has been the development of nickel catalysts capable of the nonalternating copolymerization of ethylene and carbon monoxide. d-nb.infonsf.gov This process yields polyethylenes with in-chain ketone functionalities, which can impart desirable properties like photodegradability. nih.govacs.org

Customized Ni(II) phosphinephenolate catalysts, where the phosphine component incorporates a 2',6'-dimethoxybiphenyl moiety, have been instrumental in achieving this long-sought-after transformation. nih.govacs.orgresearchgate.net Theoretical and experimental studies have revealed that the conformational constraints imposed by the 2',6'-dimethoxybiphenyl group play a crucial role. nih.govacs.orgresearchgate.net This specific structural feature helps to disfavor the pathway leading to the common, strictly alternating copolymer while not excessively penalizing the desired nonalternating chain growth. nih.govacs.orgresearchgate.net The mechanism involves a delicate balance between steric and electronic effects, which is modulated by the η²-coordination of a P-bound aromatic moiety to the nickel center. nih.govresearchgate.net

Table 2: Key Mechanistic Aspects of Ni(II)-Catalyzed Ethylene-CO Copolymerization

| Catalyst Feature | Role in Nonalternating Copolymerization |

| 2',6'-Dimethoxybiphenyl Moiety | Imposes conformational constraints |

| Disfavors ethylene coordination for alternating pathway | |

| Does not overly penalize nonalternating chain growth | |

| η²-Coordination of P-bound Aryl | Modulates competition between alternating and nonalternating pathways |

Information derived from mechanistic studies on Ni(II)-catalyzed copolymerization. nih.govacs.orgresearchgate.net

Ruthenium-Catalyzed Transformations

Ruthenium catalysts offer a complementary reactivity profile to palladium and nickel, particularly in areas like olefin metathesis, hydrogenation, and various C-H functionalization reactions. While the application of this compound-derived ligands in ruthenium catalysis is a developing area, the principles of ligand design that have proven successful with other transition metals are being explored.

For instance, sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxybiphenyl-3-sulfonate hydrate (B1144303) has been noted in the context of ruthenium-catalyzed reactions, suggesting the potential for these ligands in aqueous-phase catalysis. thieme-connect.com The development of ruthenium complexes with various phosphine ligands for reactions such as reductive amination is an active area of research. researchgate.net The electronic and steric properties of the phosphine ligand are known to significantly influence the catalytic activity. Given the success of this compound-based phosphines in other catalytic systems, their broader application in ruthenium-catalyzed transformations is a promising avenue for future investigation. nih.govpkusz.edu.cn

Reductive Amination Reactions

Ligands derived from this compound have proven effective in facilitating reductive amination, a fundamental transformation for the synthesis of amines. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Recent methodologies have explored the use of ruthenium and iridium complexes for this transformation. A ruthenium(II) complex incorporating a this compound-derived phosphine ligand, specifically dichlorido(η⁶-p-cymene)(2′-dicyclohexylphosphanyl-2,6-dimethoxybiphenyl-κP)ruthenium(II), has been synthesized and characterized. iucr.orgnih.gov This complex was found to be an active catalyst for the reductive amination of p-tolualdehyde with p-anisidine, affording the desired secondary amine product. iucr.orgnih.gov The catalytic activity is attributed to the lability of the p-cymene (B1678584) ligand, which can be displaced to allow for the coordination of reactants. iucr.orgnih.gov In a model reaction, this complex catalyzed the formation of the amine product in a 61% yield. iucr.org

Iridium-catalyzed direct reductive amination (DRA) has also benefited from ligands based on the this compound framework. researchgate.netresearchgate.net For the reductive amination of more sterically demanding ketones, electron-rich and bulky ligands like BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) and SPhos have shown superior catalytic reactivity compared to simpler phosphines like triphenylphosphine. researchgate.net An iridium-BrettPhos complex, for instance, has been successfully used at a low loading of 0.06 mol% to couple a variety of ketones with primary amines, yielding the corresponding secondary amines in good to excellent yields. researchgate.netresearchgate.net These reactions are typically performed under hydrogen pressure in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). sciengine.com The robustness of these catalytic systems allows for the synthesis of structurally and functionally diverse amines, highlighting their practical utility. researchgate.netresearchgate.net

Table 1: Ruthenium-Catalyzed Reductive Amination Data derived from research on dichlorido(η⁶-p-cymene)(2′-dicyclohexylphosphanyl-2,6-dimethoxybiphenyl-κP)ruthenium(II). iucr.orgnih.gov

| Carbonyl Substrate | Amine Substrate | Catalyst | Product Yield |

| p-Tolualdehyde | p-Anisidine | [RuCl₂(p-cymene)(SPhos)] | 61% |

Asymmetric Hydrosilylation of Olefins with Chiral Derivatives

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the parent this compound is achiral, its derivatives can be made chiral, often by introducing atropisomerism. A key example is MeO-BIPHEP, or (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), which is an axially chiral diphosphine ligand. sigmaaldrich.comresearchgate.net These types of ligands are instrumental in transition metal-catalyzed asymmetric reactions. nih.govnih.gov

Palladium complexes coordinated with chiral monodentate phosphine ligands derived from axially chiral binaphthyl and biphenanthryl skeletons, which share structural similarities with chiral biphenyls, have been shown to be highly effective for the asymmetric hydrosilylation of various olefins. scispace.com For instance, the palladium-catalyzed hydrosilylation of norbornene with trichlorosilane, followed by oxidation, can produce chiral alcohols with high enantioselectivity (up to 95% ee). scispace.com This demonstrates the potential of using well-designed chiral phosphine ligands to control the stereochemical outcome of the reaction. scispace.com While direct examples for this compound-derived ligands in olefin hydrosilylation are less specifically detailed in the provided context, the principles established with structurally related MOP and MeO-BIPHEP ligands strongly suggest their applicability. sigmaaldrich.comnih.govscispace.com The success of these reactions depends heavily on the ligand's ability to create a chiral environment around the metal center, thereby differentiating between the two enantiotopic faces of the prochiral olefin during the catalytic cycle. researchgate.net

Table 2: Palladium-Catalyzed Asymmetric Hydrosilylation of Norbornene Data based on reactions using structurally related chiral MOP-palladium catalysts. scispace.com

| Olefin | Silane | Chiral Ligand Type | Product | Enantiomeric Excess (ee) |

| Norbornene | HSiCl₃ | MOP | (1R,4R,5S)-exo-5-hydroxy-2-norbornene | 95% |

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for activating alkynes and other π-systems towards nucleophilic attack. mdpi.comunimi.it Phosphine ligands, including those derived from this compound such as JohnPhos ((2-Biphenyl)di-tert-butylphosphine), play a critical role in modulating the reactivity and selectivity of gold catalysts. researchgate.netrsc.org

Intramolecular Hydroalkylation of Ynamides

A significant application of gold catalysis involving this compound-related ligands is the intramolecular hydroalkylation of ynamides to form complex polycyclic structures like indenes. acs.orgnih.govulb.ac.benih.gov This transformation proceeds through the generation of a highly electrophilic keteniminium ion intermediate upon the coordination of the gold(I) catalyst to the ynamide's alkyne functionality. acs.orgulb.ac.be

Mechanistic studies, combining experiments and DFT calculations, have elucidated the reaction pathway. acs.orgnih.gov The process is initiated by the formation of a gold-keteniminium ion, which then undergoes a nih.govoup.com-hydride shift from a benzylic position to the allene (B1206475) carbon. acs.org This step is often the rate-determining step of the reaction. acs.orgnih.gov The resulting intermediate then undergoes cyclization and subsequent protodeauration to yield the indene (B144670) product and regenerate the active catalyst. acs.orgnih.gov The use of specific ligands, such as IPr (an N-heterocyclic carbene) or phosphine ligands like SPhos, can be crucial for the reaction's success. acs.org These ligands stabilize the gold center and influence the energetics of the catalytic cycle. The resulting polysubstituted indenes are valuable synthetic intermediates, as the enamide moiety within their structure can be further functionalized. ulb.ac.be

Table 3: Gold-Catalyzed Intramolecular Hydroalkylation Based on mechanistic studies of ynamide cyclization. acs.orgnih.govulb.ac.be

| Reaction Type | Catalyst System | Key Intermediate | Process | Product Type |

| Intramolecular Hydroalkylation | Au(I)-phosphine/NHC | Gold-keteniminium ion | nih.govoup.com-Hydride Shift, Cyclization, Protodeauration | Polysubstituted Indenes |

Mechanistic Investigations of Catalytic Processes Involving 2,6 Dimethoxybiphenyl Based Ligands

Detailed Studies of Oxidative Addition to Metal Complexes

Oxidative addition is a critical elementary step in many catalytic cycles where the metal center's oxidation state increases. wikipedia.org For palladium-catalyzed reactions, this typically involves the insertion of a Pd(0) species into a carbon-halide bond. The structure of ligands based on 2,6-dimethoxybiphenyl plays a crucial role in facilitating this process. These ligands, through the steric pressure exerted by the biphenyl (B1667301) backbone, promote the formation of highly reactive, monoligated Pd(0) complexes, which are key to catalytic activity. researchgate.netchemrxiv.org

Density Functional Theory (DFT) and NMR studies have provided detailed insights into the oxidative addition of chlorobenzene (B131634) to a monoligated SPhos•Pd(0) complex. researchgate.netacs.org These investigations revealed a low activation barrier for this step, suggesting that the reaction can proceed efficiently even at ambient temperatures. researchgate.net The electronic properties of the ligand are also vital; the electron-rich nature of dialkylbiaryl phosphines like SPhos favors the oxidative addition step. dur.ac.uk Furthermore, computational studies suggest that bulky ligands can create favorable noncovalent interactions (e.g., π–π and C–H/π) between the catalyst and the aryl halide substrate during the oxidative addition phase, which can lower the activation barrier. researchgate.net

Elucidation of Reductive Elimination Pathways and Rate Dependencies

Reductive elimination is the final, product-forming step in many cross-coupling cycles, where a new covalent bond is formed between two ligands, and the metal center's oxidation state is reduced. wikipedia.org The mechanism is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For this step to occur, the groups being eliminated must typically be positioned cis to each other on the metal center. wikipedia.org

Kinetic studies on palladium amido complexes derived from this compound-based ligands like SPhos and its analogue RuPhos have been instrumental in understanding reductive elimination. acs.orgresearchgate.net These studies, conducted under both stoichiometric and catalytic conditions, have shown that for a range of aryl halides and diarylamines, the palladium(II) amido complex is the resting state of the catalyst. acs.orgresearchgate.net

Hammett plots have demonstrated that the rate of reductive elimination is sensitive to the electronic properties of both the aryl halide and the amine. acs.orgmit.edu Faster rates are observed for complexes derived from electron-deficient aryl halides or electron-rich diarylamines. acs.orgresearchgate.net A key finding from a Hammett study using SPhos and its analogues was that the electron-donating ability of the "lower" aryl group (the one without the phosphine) is crucial for the stability of the amido complex concerning reductive elimination. acs.orgresearchgate.net The rate of reductive elimination is also influenced by ligand sterics; for example, adding a 3-methoxy substituent on the phosphine-bearing ring was found to slow the rate of reductive elimination. acs.orgresearchgate.net These studies indicate that for nucleophilic amines like N-alkyl anilines and primary aliphatic amines, reductive elimination proceeds readily with this class of ligands. acs.orgresearchgate.net

| Ligand | Substituent on 'Lower' Ring | Electronic Effect | Relative Rate (k_rel) |

|---|---|---|---|

| SPhos Analogue 1 | -CF₃ | Electron-Withdrawing | Faster |

| SPhos (L2) | -H | Neutral | Reference (1.0) |

| SPhos Analogue 2 | -OMe | Electron-Donating | Slower |

| RuPhos (L1) | -OiPr | Strongly Electron-Donating | Similar to SPhos |

This table is illustrative, based on the trends described in the literature where electron-withdrawing groups on the amido-aryl group and electron-donating groups on the ligand's lower ring influence the rate. acs.orgmit.edu

Catalyst Activation and Pre-catalyst Reduction Mechanisms

The active Pd(0) species required for catalysis is typically generated in situ from a more stable Pd(II) pre-catalyst. rsc.org The simple mixing of Pd(II) salts, ligands, and reagents does not always guarantee the efficient formation of the active catalyst. rsc.org The reduction of Pd(II) to Pd(0) is a critical activation step that can be influenced by various components of the reaction mixture, including the ligand, salts, bases, and even solvents. rsc.orgacs.org Inefficient reduction can lead to lower catalytic activity and the formation of undesirable byproducts or inactive palladium nanoparticles. rsc.org

Well-defined Pd(II) pre-catalysts have been designed to undergo rapid reductive elimination to form the target Pd(0) complex. rsc.org Studies on stable dialkyl palladium pre-catalysts have shown that ligand substitution and subsequent reductive elimination can lead to the rapid formation of the monoligated LPd(0) species, which is the active catalyst for oxidative addition. researchgate.net

Systematic studies combining ³¹P NMR spectroscopy and DFT calculations have been performed to understand and control the Pd(II) to Pd(0) reduction process. rsc.orgrsc.org The choice of ligand, palladium salt, and base significantly impacts the efficiency and mechanism of this reduction.

Using SPhos as the ligand, studies show that the reduction of PdCl₂(SPhos)₂ can be achieved under various conditions. rsc.org The process is often slow at room temperature without a suitable reducing agent or strong base. rsc.org The addition of a primary alcohol, which can be oxidized, provides a reduction pathway. rsc.org DFT studies have identified the deprotonation of the alcohol as the rate-determining step in this mechanism. rsc.org The choice of base is also critical; strong, non-coordinating bases can facilitate the reduction. rsc.org For instance, with PdCl₂ and SPhos, complete pre-catalyst reduction at 25 °C was achieved using bases like TMG and Cs₂CO₃ in the presence of an alcohol co-solvent. rsc.org The counterion of the palladium salt also plays a role; for example, Pd(OAc)₂ reduction pathways can differ from those of PdCl₂. rsc.org

| Entry | Base | Temperature (°C) | Co-solvent | Conversion to Pd(0)SPhos (%) |

|---|---|---|---|---|

| 1 | None | 25 | None | Low |

| 2 | None | 60 | None | Partial |

| 3 | TMG | 25 | HEP | Complete |

| 4 | Cs₂CO₃ | 25 | HEP | Complete |

Data adapted from studies on pre-catalyst reduction, showing conversion after 20 minutes. rsc.org HEP (N-hydroxyethyl pyrrolidone) acts as an alcohol reducing agent. TMG is Tetramethylguanidine.

Comprehensive Analysis of Ligand Structure-Reactivity Relationships

The success of this compound-based phosphines in catalysis stems directly from their unique structural features, which have been extensively analyzed to establish clear structure-reactivity relationships (SRRs). researchgate.netchemrxiv.org

The key features influencing reactivity are:

Steric Bulk : The dialkylphosphino group (e.g., dicyclohexylphosphino) and the ortho-biphenyl backbone provide significant steric bulk. This bulk favors the formation of monoligated L-Pd(0) species, which are generally more reactive in oxidative addition than multi-ligated complexes. researchgate.netchemrxiv.org

Electron-Donating Properties : The phosphine (B1218219) is a strong electron donor, which enhances the rate of oxidative addition by increasing the electron density on the palladium center. dur.ac.uk

Biaryl Backbone Interaction : The "lower" aryl ring of the biphenyl scaffold (the one bearing the methoxy (B1213986) groups) can engage in a stabilizing interaction with the unsaturated metal center, creating a pseudo-bidentate binding mode. researchgate.net This interaction helps stabilize the highly reactive monoligated complex.

Hammett studies have provided quantitative insight into these SRRs. acs.orgmit.edu For instance, in the reductive elimination from (SPhos)Pd(Ar)(Amido) complexes, modifying the electronic nature of the "lower" 2',6'-dimethoxy-substituted ring demonstrated that increased electron donation from this ring stabilizes the Pd(II) amido complex, thereby slowing the rate of reductive elimination. acs.org This detailed understanding allows for the rational design of ligands where the electronic and steric properties are fine-tuned to optimize a specific catalytic transformation. nih.gov

Computational Chemistry and Theoretical Studies on 2,6 Dimethoxybiphenyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an essential tool in computational chemistry for investigating the properties and reactivity of molecules. acs.org In the context of systems containing the 2,6-dimethoxybiphenyl moiety, DFT provides valuable insights into complex reaction mechanisms, kinetics, and the electronic nature of metal-ligand complexes. acs.orgrsc.org

Elucidation of Complex Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the most favorable reaction pathways. For palladium-catalyzed cross-coupling reactions involving ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), DFT studies have been employed to elucidate the intricate steps of the catalytic cycle. weizmann.ac.ilnih.gov These calculations help in understanding the roles of various intermediates and transition states, which is crucial for optimizing reaction conditions and catalyst design. nih.gov

For instance, in the Suzuki-Miyaura cross-coupling reaction, DFT has been used to study the mechanism with the SPhos ligand. weizmann.ac.il The calculations revealed that the oxidative addition, transmetalation, and reductive elimination steps are not the turnover-determining transition states. weizmann.ac.il Instead, a monoligated Pd(0) complex was identified as a key intermediate. weizmann.ac.il Similarly, in C-H arylation reactions, DFT has highlighted that both oxidative addition and C-H activation can be potential rate-determining steps. nih.gov

The energy profiles generated from DFT calculations provide a quantitative understanding of the reaction barriers. For a C-H arylation reaction, the activation energies for oxidative addition, C-H activation, and reductive elimination were calculated to be 15.0, 17.4, and 13.9 kcal/mol, respectively, indicating that C-H activation is a significant hurdle for catalytic turnover. nih.gov

Modeling of Reaction Kinetics and Turnover Frequencies (TOF)

DFT, in conjunction with kinetic models like the energetic span model, allows for the prediction of reaction rates and turnover frequencies (TOF). acs.orgweizmann.ac.il The TOF is a measure of the efficiency of a catalyst, and its theoretical calculation can guide the development of more active catalytic systems. nih.govnih.gov

A theoretical study on the Suzuki-Miyaura reaction with the SPhos ligand utilized the energetic span model to analyze the catalytic cycle's performance. weizmann.ac.il By identifying the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS), the model provides a direct link between the computed energy profile and the experimental reaction rate. nih.gov This approach has also been applied to understand the kinetics of Ni-catalyzed cross-coupling and amination reactions. acs.org

Kinetic isotope effect (KIE) values, which provide insight into rate-determining steps, can also be calculated using DFT. researchgate.net These theoretical KIEs can be compared with experimental data to validate the proposed reaction mechanism. researchgate.net

Analysis of Electronic Structure, Bonding, and Spin States of Metal-Ligand Complexes

DFT is a powerful method for analyzing the electronic structure and bonding in metal-ligand complexes containing the this compound scaffold. acs.org For example, in palladium complexes with SPhos, the electron-donating methoxy (B1213986) groups enhance the nucleophilicity of the palladium center, which facilitates the crucial oxidative addition step in cross-coupling reactions. smolecule.com

Studies on platinum complexes with Buchwald-type ligands, including SPhos, have used DFT to investigate Pt-aryl interactions. acs.org The analysis of the electronic properties helps in understanding how the ligand influences the catalytic activity. Furthermore, DFT calculations can determine the spin states of metal complexes, which is particularly important for catalysis involving 3d transition metals where multiple spin states can be close in energy. acs.org

The Wiberg bond index, a measure of bond order calculated from DFT, has been used to analyze the strength of metal-carbon bonds in intermediates of the Buchwald-Hartwig amination, providing insights into the factors controlling the reaction barriers. acs.org

Computational Prediction and Validation of Novel Ligand Architectures

A significant application of computational chemistry is the in silico design and validation of new ligands with improved catalytic performance. plos.orgresearchgate.netinnovareacademics.in By modifying the structure of an existing ligand, such as SPhos, and calculating the properties of the resulting complex, researchers can predict whether the new ligand will be more effective. weizmann.ac.il

Pharmacophore modeling, another computational technique, can be used to identify the key structural features required for a ligand to interact with a specific target. mdpi.com This information can then be used to screen virtual databases for novel ligand candidates. nih.gov

Application of the Energetic Span Model for Catalytic Activity Analysis

The energetic span model provides a straightforward method to calculate the turnover frequency (TOF) of a catalytic cycle from a computed energy profile. nih.govnih.gov This model has been successfully applied to analyze the catalytic activity of systems involving this compound-containing ligands. acs.orgweizmann.ac.il

The model identifies the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). The energy difference between these two states, referred to as the energetic span (δE), is then used to calculate the TOF. nih.gov A key insight from this model is that the rate-determining step is not necessarily a single step but is determined by the energy difference between the highest and lowest points on the catalytically relevant energy profile. nih.govnih.gov

In a study of the Suzuki-Miyaura reaction catalyzed by a palladium complex with the SPhos ligand, the energetic span model was used to pinpoint the states that control the reaction rate. weizmann.ac.il This analysis led to the rational design of the "InPhos" ligand, which was predicted to exhibit higher catalytic activity. acs.orgweizmann.ac.il The energetic span model can also be extended to more complex reaction networks with parallel pathways. chemrxiv.orgosti.gov

Theoretical Studies on Conformational Dynamics and Steric Profiles of Ligands

The conformation and steric bulk of ligands play a crucial role in determining the activity and selectivity of a catalyst. plos.orgresearchgate.net Theoretical methods are employed to study the conformational dynamics and to quantify the steric properties of ligands containing the this compound unit. smolecule.comacs.org

For ligands like SPhos, the bulky dicyclohexylphosphino groups and the methoxy groups create a specific steric environment around the metal center. smolecule.comleapchem.com This steric hindrance can influence the regioselectivity of reactions and enhance catalytic activity. smolecule.com X-ray diffraction analysis of metal complexes, combined with computational methods, allows for the quantification of steric parameters. acs.orgacs.orgresearchgate.net

In Ni(II)-catalyzed copolymerization of ethylene (B1197577) and carbon monoxide, the conformational constraints imposed by a 2',6'-dimethoxybiphenyl moiety in the ligand were found to be critical for controlling the reaction pathway. researchgate.net DFT calculations have also been used to study the atropisomerism of biphenyl-based phosphine (B1218219) ligands, where the steric hindrance from the 6,6'-dimethoxy groups helps to stabilize the axial chirality. smolecule.com

Structural Characterization and Stereochemical Aspects of 2,6 Dimethoxybiphenyl and Its Complexes

X-ray Crystallography of Metal Complexes and Derivatives

X-ray crystallography is an indispensable tool for the precise determination of molecular structures in the solid state. For metal complexes of 2,6-dimethoxybiphenyl-derived ligands, it provides unambiguous information about the coordination geometry of the metal center, the conformation of the biaryl ligand, and the spatial arrangement of all constituent atoms.

Studies on metal complexes incorporating ligands derived from the this compound scaffold, such as (6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine), have revealed detailed geometric parameters. For instance, in a ruthenium complex, this ligand acts as a six-electron donor, coordinating to the metal center through both phosphorus atoms and a double bond from one of the biphenyl (B1667301) rings. acs.org The solid-state structure of a related ruthenium hydrido bis(solvento) complex has been described as a distorted square pyramid. acs.org

The table below summarizes selected geometric parameters for a representative derivative, 2,6-dimethoxybenzyl bromide, obtained from X-ray crystallography. mdpi.com

| Parameter | Value |

| C-Br bond length | 1.983(3) Å |

| C-O bond lengths | 1.365(3) Å, 1.368(3) Å |

| C-C-Br bond angle | 114.5(2)° |

| Dihedral angle (C-CH2-Br plane to benzene ring) | 89.9(2)° |

Data for 2,6-dimethoxybenzyl bromide.

The arrangement of molecules in a crystal lattice, governed by intermolecular forces, is critical for understanding the properties of solid-state materials. In the case of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one, the crystal packing is primarily directed by van der Waals contacts, with no strong directional interactions observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For this compound and its derivatives, various NMR experiments provide complementary information.

³¹P NMR is particularly valuable for studying phosphorus-containing compounds, such as the widely used phosphine (B1218219) ligands derived from this compound. magritek.com The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom, making it an excellent probe for ligand characterization and for monitoring their reactions, such as oxidation. magritek.com

For instance, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), a common ligand in catalysis, displays a characteristic ³¹P resonance at approximately -10 ppm. magritek.com The presence of impurities or degradation products, such as the corresponding phosphine oxide, can be easily detected by the appearance of new signals at different chemical shifts, typically around 46-47 ppm. magritek.commagritek.com The large chemical shift dispersion in ³¹P NMR simplifies the identification of different phosphorus species in a mixture. magritek.com Theoretical calculations can also be employed to predict ³¹P NMR chemical shifts, aiding in the analysis of complex systems. uni-muenchen.de

The table below shows typical ³¹P NMR chemical shifts for a phosphine ligand and its oxidized form.

| Compound | Chemical Shift (ppm) |

| Tricyclohexylphosphine | 9.95 |

| Tricyclohexylphosphine oxide | 47.3 |

Data is illustrative of typical shifts for phosphine oxidation. magritek.com

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of organic compounds. For derivatives of this compound, these techniques provide a detailed map of the proton and carbon skeletons.

In the ¹H NMR spectrum of SPhos, the signals for the methoxy (B1213986) groups and the aromatic and cyclohexyl protons appear in distinct regions, allowing for straightforward structural verification. magritek.com Similarly, the ¹H NMR spectrum of 2,6-dimethoxybenzyl bromide shows a characteristic triplet for the proton at the 4-position of the benzene ring, a doublet for the protons at the 3 and 5-positions, a singlet for the benzylic protons, and a singlet for the two methoxy groups. mdpi.com

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. For SPhos, all expected resonances can be identified, including multiplicities arising from coupling between the ¹³C and ³¹P nuclei. magritek.com The ¹³C NMR data for 2,6-dimethoxybenzyl bromide are also well-defined, with distinct signals for the methoxy, benzyl, and aromatic carbons. mdpi.com

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for 2,6-dimethoxybenzyl bromide. mdpi.com

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.24 | t | 4-CH |

| 6.54 | d | 3,5-CH | |

| 4.70 | s | CH₂Br | |

| 3.89 | s | OCH₃ | |

| ¹³C | 158.5 | s | C-2,6 |

| 130.1 | s | C-4 | |

| 114.4 | s | C-1 | |

| 103.7 | s | C-3,5 | |

| 55.9 | s | OCH₃ | |

| 23.7 | s | CH₂ |

Solvent: CDCl₃

Two-dimensional (2D) NMR techniques, such as Exchange Spectroscopy (EXSY), are employed to investigate dynamic processes like chemical exchange. wikipedia.orgharvard.edujeol.comnih.gov These experiments can detect the transfer of magnetization between nuclei that are interconverting, providing information on the rates and mechanisms of these dynamic events. jeol.com

For metal complexes with potentially fluxional ligands, such as those derived from this compound, 2D EXSY can be used to study processes like the interchange of coordinated and non-coordinated functional groups. rsc.org In a 2D EXSY spectrum, the presence of cross-peaks between the signals of the exchanging sites provides direct evidence of the dynamic process. jeol.com The intensity of these cross-peaks is related to the rate of exchange and the mixing time used in the experiment. rsc.org While specific 2D EXSY studies on this compound itself are not detailed in the provided context, the technique is generally applicable to studying the dynamics of its complexes and derivatives in solution. rsc.org

Chirality and Enantioselective Transformations Involving Biphenyl Derivatives

The inherent axial chirality of appropriately substituted biphenyls has positioned them as a cornerstone in the field of asymmetric catalysis and stereoselective synthesis. The restricted rotation around the C-C single bond connecting the two aryl rings gives rise to stable, non-interconverting atropisomers. This section delves into the stereochemical aspects of this compound derivatives, focusing on the generation of axial chirality and the strategic desymmetrization of prochiral precursors.

Generation and Application of Axially Chiral this compound Derivatives

The generation of axially chiral this compound derivatives often involves atroposelective synthesis, where the controlled formation of the biaryl axis dictates the stereochemical outcome. While direct asymmetric coupling methods are prevalent for many biaryl systems, the synthesis of enantiomerically enriched this compound derivatives can also be achieved through the resolution of racemic mixtures or by employing chiral auxiliaries.

A notable application of axially chiral biphenyls is in the design and synthesis of privileged ligands for asymmetric catalysis. Although specific applications for ligands derived directly from the this compound scaffold are not extensively documented in dedicated studies, the principles established for structurally similar ligands, such as those derived from 6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde, provide a strong indication of their potential. nih.gov These ligands are often bidentate, coordinating to a metal center to create a chiral environment that influences the stereochemical course of a reaction.

The utility of such ligands is demonstrated in a variety of asymmetric transformations. For instance, axially chiral biphenyldiols and their derivatives have been successfully employed as catalysts or ligands in reactions including:

Addition of organozinc reagents to aldehydes: The chiral environment created by the biphenyl ligand can direct the facial attack of the nucleophile on the prochiral aldehyde, leading to the formation of one enantiomer of the secondary alcohol in excess.

Asymmetric cycloadditions: In reactions such as the Diels-Alder or [3+2] cycloadditions, the chiral catalyst can control the stereochemistry of the newly formed stereocenters.

Asymmetric hydrogenation: Chiral phosphine ligands based on a biphenyl scaffold are well-known to be effective in the enantioselective hydrogenation of prochiral olefins and ketones. nih.gov

The electronic and steric properties of the substituents on the biphenyl core are crucial for the efficacy of the resulting chiral ligands. The methoxy groups at the 2 and 6 positions of this compound would be expected to influence the dihedral angle of the biphenyl system and the electron-donating properties of the ligand, thereby modulating its catalytic activity and selectivity.

Table 1: Potential Applications of Axially Chiral this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Substrate Class | Product Class | Potential Ligand Type |

| Asymmetric Addition | Aldehydes, Ketones | Chiral Alcohols | Diphosphines, Diols |

| Asymmetric Cycloaddition | Dienes, Dipolarophiles | Chiral Carbocycles/Heterocycles | Phosphoramidites, Diols |

| Asymmetric Hydrogenation | Prochiral Alkenes, Ketones | Chiral Alkanes, Alcohols | Diphosphines |

Enantioselective Desymmetrization Strategies of σ-Symmetric Derivatives

Enantioselective desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically enriched molecules. In the context of biphenyls, a σ-symmetric precursor, such as a 2,2',6,6'-tetrasubstituted biphenyl with identical substituents at the 2,6 and 2',6' positions, can be transformed into a chiral, non-racemic product by the selective modification of one of the two enantiotopic groups or faces.

A well-established strategy for the desymmetrization of σ-symmetric biphenyls involves the use of a chiral reagent or catalyst to differentiate between the two enantiotopic reactive sites. A pertinent example, although not on a dimethoxy derivative, is the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. nih.govresearchgate.net This transformation has been successfully achieved using chiral auxiliaries and templates.